molecular formula C20H14ClF4NO2 B11533088 N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide

N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide

Cat. No.: B11533088
M. Wt: 411.8 g/mol
InChI Key: BJJSSALWGJIQGY-UHFFFAOYSA-N
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Description

N-[5-CHLORO-2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]-1-NAPHTHAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated phenyl ring, a tetrafluoropropoxy group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-CHLORO-2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]-1-NAPHTHAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 5-chloro-2-(2,2,3,3-tetrafluoropropoxy)aniline: This intermediate is synthesized by reacting 5-chloro-2-nitroaniline with 2,2,3,3-tetrafluoropropanol under suitable reaction conditions.

    Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling with Naphthalic Anhydride: The resulting amine is then coupled with naphthalic anhydride to form the final product, N-[5-CHLORO-2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]-1-NAPHTHAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-CHLORO-2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]-1-NAPHTHAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-CHLORO-2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]-1-NAPHTHAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-CHLORO-2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide
  • N-(5-chloro-2-pyridinyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide

Uniqueness

N-[5-CHLORO-2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]-1-NAPHTHAMIDE stands out due to its unique combination of a chlorinated phenyl ring, a tetrafluoropropoxy group, and a naphthamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14ClF4NO2

Molecular Weight

411.8 g/mol

IUPAC Name

N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14ClF4NO2/c21-13-8-9-17(28-11-20(24,25)19(22)23)16(10-13)26-18(27)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,19H,11H2,(H,26,27)

InChI Key

BJJSSALWGJIQGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)Cl)OCC(C(F)F)(F)F

Origin of Product

United States

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